3,4-Bis(bromomethyl)furan
Description
3,4-Bis(bromomethyl)furan is a brominated furan derivative characterized by two bromomethyl (-CH₂Br) groups at the 3- and 4-positions of the furan ring. This compound is a key intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of heterocyclic frameworks. Its reactivity stems from the electrophilic bromomethyl groups, which facilitate alkylation and nucleophilic substitution reactions.
Properties
CAS No. |
146604-80-0 |
|---|---|
Molecular Formula |
C6H6Br2O |
Molecular Weight |
253.92 g/mol |
IUPAC Name |
3,4-bis(bromomethyl)furan |
InChI |
InChI=1S/C6H6Br2O/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2 |
InChI Key |
AKUXEIBSBIENPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Bis(bromomethyl)furan can be synthesized through the bromination of 3,4-dimethylfuran. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination process introduces bromine atoms into the methyl groups, resulting in the formation of 3,4-Bis(bromomethyl)furan .
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(bromomethyl)furan are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(bromomethyl)furan undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, leading to the formation of different substituted furan derivatives.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of furan-based aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine atoms with iodine.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing bromomethyl groups.
Major Products
Nucleophilic Substitution: Substituted furans with various functional groups.
Oxidation: Furan-based aldehydes or carboxylic acids.
Reduction: 3,4-Dimethylfuran.
Scientific Research Applications
3,4-Bis(bromomethyl)furan has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various furan derivatives, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Derivatives of 3,4-Bis(bromomethyl)furan are explored for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(bromomethyl)furan primarily involves its reactivity towards nucleophiles. The bromomethyl groups are highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways depend on the specific derivatives and their applications. For instance, in medicinal chemistry, the derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
3,4-Bis(chloromethyl)furan
- Structure and Synthesis : 3,4-Bis(chloromethyl)furan (CAS: 6372-18-5) replaces bromine with chlorine atoms. It is synthesized via chlorination of 3,4-dimethylfuran or through direct substitution reactions .
- Reactivity: The chloromethyl groups exhibit lower electrophilicity compared to bromomethyl analogs, resulting in slower nucleophilic substitution kinetics. However, reactions with primary aliphatic amines yield 3,4-bis(alkylaminomethyl)furans and bicyclic pyrrole derivatives, demonstrating its utility in heterocycle synthesis .
- Applications : Used in the preparation of fused-ring systems (e.g., furopyrroles) and as a precursor for polymer cross-linking agents .
3,4-Bis(trimethylsilyl)furan
- Structure and Synthesis : This derivative features trimethylsilyl (-SiMe₃) groups at the 3- and 4-positions. It is synthesized via silylation of furan precursors, often using silicon-based reagents under controlled conditions .
- Reactivity: The silyl groups act as protective and directing agents. For example, acid-catalyzed rearrangements yield regioselectively substituted furans, while Diels-Alder reactions with dienophiles produce bicyclic adducts .
- Applications : A versatile intermediate for synthesizing 3,4-disubstituted furans, including natural product analogs and materials science precursors .
3,4-Bis(hydroxymethyl)furan
- Reactivity: Participates in esterification and etherification reactions. Unlike halogenated analogs, it is less reactive toward nucleophiles but serves as a monomer for biodegradable polymers .
- Applications : Explored in green chemistry for polymer synthesis and as a solvent-stable intermediate .
Comparative Data Table
| Property | 3,4-Bis(bromomethyl)furan | 3,4-Bis(chloromethyl)furan | 3,4-Bis(trimethylsilyl)furan | 3,4-Bis(hydroxymethyl)furan |
|---|---|---|---|---|
| Molecular Formula | C₆H₆Br₂O | C₆H₆Cl₂O | C₁₀H₂₀O₃Si₂ | C₆H₈O₃ |
| Molecular Weight (g/mol) | ~274 (estimated) | 165.02 | 244.44 | 128.13 |
| Reactivity | High (Br as leaving group) | Moderate (Cl as leaving group) | Low (SiMe₃ as protective group) | Low (OH for H-bonding) |
| Key Reactions | Nucleophilic substitution, cross-coupling | Amine alkylation, cyclization | Diels-Alder, acid rearrangement | Esterification, polymerization |
| Applications | Heterocycle synthesis, polymers | Furopyrroles, diazecines | Regioselective furan synthesis | Biodegradable polymers |
Research Findings and Divergences
- Electrophilicity Hierarchy : Bromomethyl > Chloromethyl > Hydroxymethyl. This trend dictates their suitability in alkylation reactions, with brominated derivatives preferred for rapid kinetics .
- Stability Concerns : Brominated and chlorinated analogs are moisture-sensitive and require anhydrous handling, whereas hydroxymethyl derivatives are more stable but prone to oxidation .
- Synthetic Versatility : Silylated furans enable regioselective modifications unavailable to halogenated counterparts, highlighting complementary roles in synthesis .
Biological Activity
3,4-Bis(bromomethyl)furan is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis of 3,4-Bis(bromomethyl)furan
The synthesis of 3,4-Bis(bromomethyl)furan typically involves bromination processes that introduce bromomethyl groups at the 3 and 4 positions of the furan ring. The compound can be synthesized through various methods, including:
- Bromination of furan derivatives : Utilizing reagents such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the furan ring.
- Functional group transformations : Employing palladium-catalyzed reactions to facilitate the introduction of bromomethyl groups.
Antimicrobial Effects
Furans have been recognized for their antimicrobial properties. Natural furan derivatives have shown effectiveness against a range of pathogens by selectively inhibiting microbial growth and modifying enzymatic activities. For example, certain furan compounds exerted antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanisms often involve disruption of cellular functions in microbes and modulation of immune responses.
Anti-inflammatory Activity
Furans also exhibit anti-inflammatory properties. Research has indicated that benzofuran derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) . This suggests that 3,4-Bis(bromomethyl)furan may similarly influence inflammatory pathways by modulating signaling cascades like MAPK and PPAR-ɣ.
The biological activities of 3,4-Bis(bromomethyl)furan can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds with furan structures may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and microbial metabolism is a common mechanism among furan derivatives.
- Antioxidant Activity : Some furan compounds possess antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
- Anticancer Activity Study : A study on benzofuran derivatives showed that structural modifications could significantly enhance antiproliferative activity against specific cancer cell lines. Compounds with methoxy substitutions exhibited increased potency compared to unsubstituted analogs .
- Antimicrobial Research : A review highlighted the effectiveness of various natural furan derivatives against MRSA, emphasizing their potential as novel antimicrobial agents .
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